molecular formula C21H24O2 B1247580 Cyclozonarone

Cyclozonarone

Cat. No. B1247580
M. Wt: 308.4 g/mol
InChI Key: BEQLAZCYIMTZCU-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclozonarone is a natural product found in Dictyopteris undulata with data available.

Scientific Research Applications

Isolation and Activity

Cyclozonarone was isolated from the brown alga Dictyopteris undulata. This compound exhibits potent feeding-deterrent activity toward young abalones, indicating its potential use in marine ecological studies and possibly in the development of marine-based deterrents or pesticides (Kurata, Taniguchi, & Suzuki, 1996).

Synthesis and Cytotoxicity

A study focused on the synthesis of an angular analog of cyclozonarone, exploring its cytotoxic activity against cancer cell lines. This work contributes to understanding the anticancer potential of cyclozonarone and its derivatives (Quiñones Sobarzo et al., 2013).

Synthetic Approaches

Research has also been conducted on developing synthetic approaches to cyclozonarone, which is crucial for enabling further pharmacological and biological studies. These methodologies provide a pathway for the laboratory production of cyclozonarone, facilitating its availability for various research purposes (Rosales Martínez, Pozo Morales, & Díaz Ojeda, 2019).

Anticancer and Antileshmania Activities

Another aspect of cyclozonarone's research applications includes its antileshmania and anticancer activities. This expands its potential use in pharmaceutical research targeting specific diseases, highlighting the broader implications of natural products in drug discovery (Cuellar, Quiñones, Villena, Salas, & Espinoza, 2013).

Chemical Modifications and Biological Activities

Studies also explore the chemical modification of cyclozonarone, such as synthesizing its hydroxy and chlorinated derivatives. Investigating these derivatives can lead to new insights into its bioactivity and potential therapeutic applications (Zelada, Tapia, Cortés, & Armstrong, 2013).

Absolute Configuration Determination

Determining the absolute configuration of naturally occurring cyclozonarone has been another area of research. Understanding its stereochemistry is essential for its synthetic replication and for investigating its interaction with biological systems (Cortés, Valderrama, Cuellar, Armstrong, & Preite, 2001).

Total Synthesis and Marine Applications

The total synthesis of cyclozonarone, starting from other natural products, has been achieved. This synthesis is significant for marine natural product research and for understanding the compound's role in marine ecosystems (Schröder, Matthes, & Seifert, 2001).

Cytotoxic Activity and Selectivity

Cyclozonarone's cytotoxic activity and selectivity towards certain cell lines have been studied, providing valuable information for its potential use in targeted cancer therapies (Delgado, Armstrong, Cortés, & Barrero, 2008).

properties

Product Name

Cyclozonarone

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(4aR,12bR)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

InChI

InChI=1S/C21H24O2/c1-20(2)9-4-10-21(3)16-12-15-14(17(22)6-7-18(15)23)11-13(16)5-8-19(20)21/h6-7,11-12,19H,4-5,8-10H2,1-3H3/t19-,21+/m1/s1

InChI Key

BEQLAZCYIMTZCU-CTNGQTDRSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC3=CC4=C(C=C23)C(=O)C=CC4=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC4=C(C=C32)C(=O)C=CC4=O)C)C

synonyms

cyclozonarone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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